molecular formula C6H5F3N2O2 B6266590 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 878204-61-6

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B6266590
CAS No.: 878204-61-6
M. Wt: 194.1
InChI Key:
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Description

“1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound . It’s an important intermediate of pesticides .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . Another synthesis method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H16BF3N2O2 . The InChI string is 1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-17(5)16-8(7)11(13,14)15/h6H,1-5H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation of unactivated alkyl halides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.06 . Its physical form is a powder or crystals, and it has a melting point of 99-100 °C .

Safety and Hazards

The compound is intended for R&D use only and not for medicinal, household, or other use .

Future Directions

The compound, being an important intermediate of pesticides, has potential applications in the agrochemical industry . The development of fluorinated organic chemicals, including this compound, is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for certain enzymes, influencing their activity and stability. For instance, this compound can bind to the active sites of enzymes, potentially inhibiting or enhancing their catalytic functions. Additionally, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can alter the phosphorylation states of proteins, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis. Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby modulating the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may further participate in biochemical reactions, influencing the overall metabolic flux within cells. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and thereby modulating cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may also bind to plasma proteins, influencing its bioavailability and distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific organelles such as the mitochondria or nucleus, where it exerts its biochemical effects. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can significantly influence its activity and function within cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst to form the intermediate 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-acetic acid. This intermediate is then hydrolyzed to yield the final product, 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "1-methyl-1H-pyrazole-3-carboxylic acid", "trifluoroacetic anhydride", "catalyst", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent.", "Step 2: Add trifluoroacetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 4: Quench the reaction by adding water to the mixture.", "Step 5: Adjust the pH of the mixture to basic using sodium hydroxide.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Purify the product by recrystallization or chromatography." ] }

878204-61-6

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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